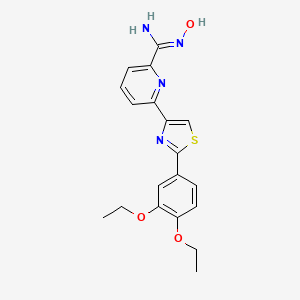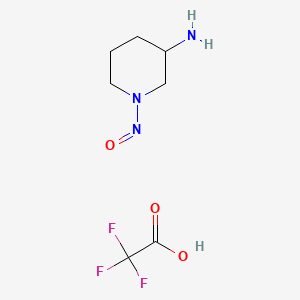![molecular formula C19H14N4O B13659305 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide](/img/structure/B13659305.png)
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is a synthetic organic compound with the molecular formula C20H16N4O. It is known for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its imidazo[1,2-a]pyrazine core, which is a common scaffold in drug design due to its ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyrazine with a suitable aldehyde or ketone can lead to the formation of the imidazo[1,2-a]pyrazine ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is reacted with a halogenated imidazo[1,2-a]pyrazine derivative in the presence of a palladium catalyst.
Attachment of the Benzamide Moiety: The final step involves the acylation of the imidazo[1,2-a]pyrazine derivative with benzoyl chloride or a similar reagent to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles like amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioamides.
Scientific Research Applications
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors, particularly targeting ataxia telangiectasia mutated (ATM) kinase, which is involved in DNA damage response.
Cancer Research: The compound has shown potential in radiosensitizing glioma cells, enhancing the efficacy of radiotherapy by inhibiting DNA repair mechanisms.
Neuroscience: Due to its ability to cross the blood-brain barrier, it is studied for its effects on central nervous system disorders.
Biological Studies: It serves as a tool compound for studying protein-ligand interactions and signal transduction pathways.
Mechanism of Action
The primary mechanism of action of 4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide involves the inhibition of ATM kinase. ATM kinase plays a crucial role in the cellular response to DNA damage by phosphorylating key proteins involved in DNA repair, cell cycle control, and apoptosis. By inhibiting ATM kinase, the compound disrupts these processes, leading to increased sensitivity of cancer cells to DNA-damaging agents like radiation .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide: A closely related compound with similar biological activity.
Pyrazinamide Derivatives: These compounds share the imidazo[1,2-a]pyrazine core and are used in anti-tubercular therapy.
Uniqueness
4-(6-Phenylimidazo[1,2-a]pyrazin-3-yl)benzamide is unique due to its potent and selective inhibition of ATM kinase, combined with its ability to cross the blood-brain barrier. This makes it particularly valuable in cancer research and potential therapeutic applications for central nervous system disorders .
Properties
Molecular Formula |
C19H14N4O |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide |
InChI |
InChI=1S/C19H14N4O/c20-19(24)15-8-6-14(7-9-15)17-10-22-18-11-21-16(12-23(17)18)13-4-2-1-3-5-13/h1-12H,(H2,20,24) |
InChI Key |
SMJVUABAIYHVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=CN=C3C=N2)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)




